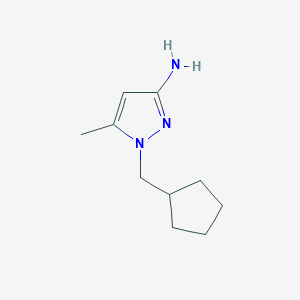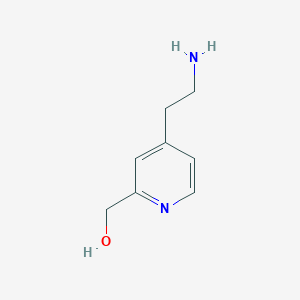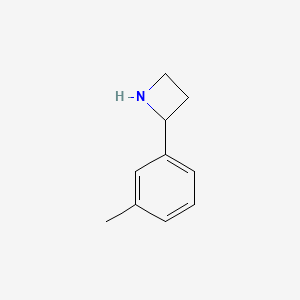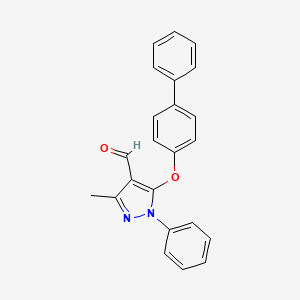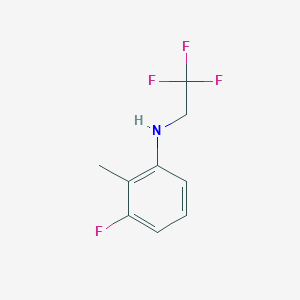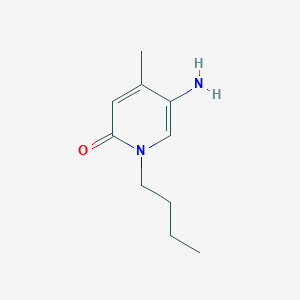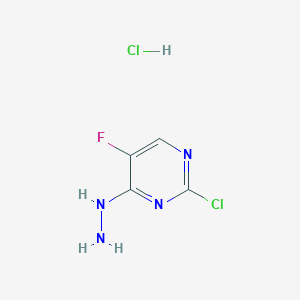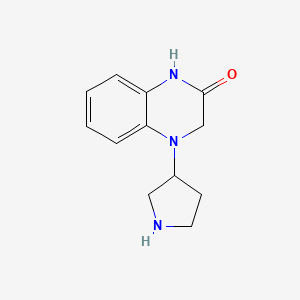
Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) is a complex organic compound characterized by its unique structure, which includes two phenylene groups connected by a propane-2,2-diyl bridge and two sulfurofluoridate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) typically involves the reaction of propane-2,2-diylbis(4,1-phenylene) with sulfuryl fluoride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Propane-2,2-diylbis(4,1-phenylene): This intermediate is synthesized through a series of reactions involving the coupling of phenylene groups with a propane-2,2-diyl bridge.
Reaction with Sulfuryl Fluoride: The intermediate is then reacted with sulfuryl fluoride in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfurofluoridate groups to sulfide or thiol groups.
Substitution: The sulfurofluoridate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfides, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propane-2,2-diylbis(4,1-phenylene) bis(2-aminobenzenesulfonate)
- Propane-2,2-diylbis(4,1-phenylene) bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
- Tetraphenyl (propane-2,2-diylbis(4,1-phenylene)) bis(phosphate)
Uniqueness
Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) is unique due to its sulfurofluoridate groups, which impart distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may have different functional groups and, consequently, different properties and applications.
Propriétés
Formule moléculaire |
C15H14F2O6S2 |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
1-fluorosulfonyloxy-4-[2-(4-fluorosulfonyloxyphenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C15H14F2O6S2/c1-15(2,11-3-7-13(8-4-11)22-24(16,18)19)12-5-9-14(10-6-12)23-25(17,20)21/h3-10H,1-2H3 |
Clé InChI |
CGBNQCIQYFEUNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)F)C2=CC=C(C=C2)OS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13071951.png)


